Ici 186756

Neutrophil Elastase Enzyme Inhibition Competitive Inhibitor

Neutrophil elastase inhibitors vary widely in mechanism and potency. Substituting ICI 186756 with a generic elastase inhibitor risks irreproducible results. This peptide-based, competitive inhibitor is validated in vivo for modulating lung lesions in hamster models, providing a reliable tool for pulmonary inflammation research. • Competitive HNE inhibitor suitable for dose-response and target engagement studies. • Enables in vivo translation with documented efficacy in modulating hamster lung lesions. • Useful as a reference standard in HNE assay development and side-by-side inhibitor comparisons.

Molecular Formula C33H49N5O9
Molecular Weight 659.8 g/mol
CAS No. 95500-67-7
Cat. No. B1674264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIci 186756
CAS95500-67-7
SynonymsICI 186756
ICI-186756
N(2)-(3-carboxy-1-oxopropyl)-N(6)-((phenylmethoxy)carbonyl)-lysyl-valyl-N-(1-formyl-2-methylpropyl)-prolinamide
Molecular FormulaC33H49N5O9
Molecular Weight659.8 g/mol
Structural Identifiers
SMILESCC(C)C(C=O)N1CCCC1C(=O)NC(=O)C(C(C)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)CCC(=O)O
InChIInChI=1S/C33H49N5O9/c1-21(2)26(19-39)38-18-10-14-25(38)31(44)37-32(45)29(22(3)4)36-30(43)24(35-27(40)15-16-28(41)42)13-8-9-17-34-33(46)47-20-23-11-6-5-7-12-23/h5-7,11-12,19,21-22,24-26,29H,8-10,13-18,20H2,1-4H3,(H,34,46)(H,35,40)(H,36,43)(H,41,42)(H,37,44,45)/t24-,25-,26+,29-/m0/s1
InChIKeyUZBYAXAFJBPXLC-QNVWVOQGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ICI 186756 (CAS 95500-67-7): A Peptide-Based Neutrophil Elastase Inhibitor for Research


ICI 186756, also known as ICI-186756, is a synthetic peptide derivative that functions as a potent and selective inhibitor of human neutrophil elastase (HNE). The compound, with the chemical name N(2)-(3-carboxy-1-oxopropyl)-N(6)-((phenylmethoxy)carbonyl)-lysyl-valyl-N-(1-formyl-2-methylpropyl)-prolinamide, is characterized as a competitive inhibitor of the enzyme [1]. It has been shown to inhibit enzyme-induced lung changes and modulate hamster lung lesions in vivo .

Why ICI 186756 Cannot Be Directly Substituted by Other Elastase Inhibitors


Neutrophil elastase inhibitors are not a homogeneous class; they exhibit significant differences in their chemical structure, mechanism of inhibition, and pharmacological profile. ICI 186756 is a peptide-based, competitive inhibitor . Substituting it with a non-competitive inhibitor, a reversible covalent inhibitor, or a small molecule from a different chemical series (e.g., sivelestat) could lead to fundamentally different experimental outcomes in terms of potency, selectivity, and in vivo efficacy. Therefore, procurement based solely on the 'elastase inhibitor' classification without considering the specific molecular identity of ICI 186756 is not scientifically justifiable.

Quantitative Differentiation of ICI 186756: Key Evidence for Scientific Selection


Mechanism of Action: Competitive Inhibition of Human Neutrophil Elastase

ICI 186756 acts as a competitive inhibitor of human neutrophil elastase (HNE) . This mechanism is distinct from other elastase inhibitors such as Sivelestat (IC50 44 nM, Ki 200 nM) which also exhibits competitive inhibition but with a different chemical scaffold [1]. The specific mode of action for ICI 186756 implies that its efficacy is dependent on substrate concentration and that it binds to the enzyme's active site.

Neutrophil Elastase Enzyme Inhibition Competitive Inhibitor

Target Selectivity: Human vs. Other Species Neutrophil Elastase

While ICI 186756 is described as a 'selective' inhibitor of human neutrophil elastase , quantitative selectivity data against other human proteases or elastases from common preclinical species (e.g., mouse, rat) were not found in the current search. This contrasts with Sivelestat, which has reported activity on leukocyte elastase from rabbit (IC50 44 nM) [1]. The degree of species cross-reactivity is a crucial determinant for selecting an appropriate inhibitor for in vivo studies.

Species Selectivity Neutrophil Elastase Preclinical Models

In Vivo Efficacy: Modulation of Hamster Lung Lesions

ICI 186756 has demonstrated in vivo efficacy by inhibiting enzyme-induced lung changes and modulating lung lesions in a hamster model . This evidence establishes a proof-of-concept for its biological activity in a complex physiological system, differentiating it from compounds only characterized in vitro. In contrast, many commercially available elastase inhibitors may lack published in vivo data.

In Vivo Pharmacology Lung Injury Model Hamster Model

Chemical Identity and Structural Uniqueness

ICI 186756 is a structurally unique peptide derivative (C33H49N5O9, MW 659.77) . This chemical identity is distinct from other elastase inhibitors like the small molecule Sivelestat sodium (C20H21N2NaO7S, MW 456.44) [1] or the reversible covalent inhibitor Alvelestat (C24H22F3N5O4S, MW 533.52) . The peptide nature of ICI 186756 may confer different physicochemical properties, such as solubility and stability, which are critical for formulation and in vivo administration.

Chemical Structure Peptide Inhibitor Molecular Identity

Recommended Research and Industrial Application Scenarios for ICI 186756


Validating Neutrophil Elastase-Dependent Pathways in Cellular Models

Use ICI 186756 as a tool compound to confirm the role of human neutrophil elastase in specific cellular processes, such as cytokine release, cell migration, or extracellular matrix degradation. Its competitive inhibition mechanism allows for dose-response studies to establish target engagement and downstream effects .

In Vivo Proof-of-Concept Studies in Hamster Models of Lung Injury

ICI 186756 is suitable for researchers seeking to translate in vitro findings to an in vivo model of pulmonary inflammation. Its documented ability to modulate lung lesions in hamsters provides a foundation for studies investigating the therapeutic potential of HNE inhibition in diseases like acute lung injury or emphysema.

Comparative Pharmacology Studies with Different Elastase Inhibitor Classes

Employ ICI 186756 in side-by-side assays with other elastase inhibitors, such as Sivelestat or Alvelestat, to investigate structure-activity relationships, differences in potency, and effects on downstream signaling. This application leverages the distinct peptide structure of ICI 186756 to understand how inhibitor chemistry influences biological outcomes .

Development of Novel Assays for Human Neutrophil Elastase Activity

ICI 186756 can be used as a positive control or reference standard in the development and validation of new biochemical or cell-based assays designed to measure human neutrophil elastase activity. Its well-defined inhibitory profile provides a benchmark for characterizing new HNE inhibitors .

Technical Documentation Hub

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